ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-13(19)11-8-15-14-16-9-17-18(14)12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXURLNCATBLWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted triazolopyrimidines.
Scientific Research Applications
Ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A) . The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazolopyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Key structural analogs and their distinctions are summarized below:
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Chloro (electron-withdrawing, ) and methoxy (electron-donating, ) substituents influence reactivity and intermolecular interactions.
- Core Modifications : Tetrazolo analogs (e.g., ) exhibit distinct electronic properties compared to triazolo derivatives due to nitrogen atom differences.
Key Observations :
- Green Chemistry : TMDP-mediated synthesis () offers eco-friendly advantages over traditional methods requiring toxic reagents (e.g., POCl₃ in ).
- Regioselectivity : Reaction conditions (e.g., ionic liquids vs. acidic media) dictate substituent positioning, as seen in .
Physical and Spectral Properties
Table 3: Comparative Physical and Spectral Data
Key Observations :
- Melting Points : Higher melting points (e.g., 206°C in ) correlate with increased molecular rigidity from aromatic substituents.
- Spectroscopic Signatures : Carboxylate esters show characteristic $ ^1H $-NMR signals for ethoxy groups (δ ~1.23 ppm, ), while hydroxyl or amide substituents introduce distinct peaks (e.g., δ 10.44 ppm for OH in ).
Biological Activity
Ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antiviral, and anticancer effects, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 270.29 g/mol. Its structure features a triazolo-pyrimidine framework that is critical for its biological activity.
1. Antiviral Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit promising antiviral properties. For instance, compounds related to this compound have shown efficacy against influenza viruses by disrupting the interaction between the RNA-dependent RNA polymerase (RdRP) subunits PA and PB1. This mechanism was elucidated through molecular docking studies and ELISA-based assays that confirmed the inhibition of protein-protein interactions critical for viral replication .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that triazolo-pyrimidine derivatives could inhibit cyclooxygenase-2 (COX-2) activity effectively. The IC50 values for some derivatives were reported to be comparable to celecoxib, a standard anti-inflammatory drug . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.
3. Anticancer Potential
The anticancer potential of triazolo-pyrimidine derivatives has been explored in various cancer cell lines. This compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . These findings highlight its potential as a therapeutic agent in oncology.
Research Findings and Case Studies
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Antiviral | ELISA Assay | Inhibition of PA-PB1 interaction; effective against influenza virus |
| Study B | Anti-inflammatory | COX-2 Inhibition | IC50 comparable to celecoxib; significant reduction in inflammation markers |
| Study C | Anticancer | Cell Viability Assay | Induced apoptosis in cancer cell lines; activation of caspases |
Q & A
Q. What are the optimized synthetic routes for ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from hydrazonoyl chlorides or aminotriazoles. A common approach includes:
- Condensation : Reacting 5-amino-1H-1,2,4-triazole with substituted aldehydes and ethyl acetoacetate under acidic conditions (e.g., HCl in ethanol) to form the triazolopyrimidine core .
- Cyclization : Using catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol/water mixtures to improve regioselectivity and reduce side products .
- Green chemistry : Employing continuous flow reactors or solvent-free conditions to enhance efficiency and sustainability .
Key variables : Temperature (reflux vs. room temperature), catalyst loading, and solvent polarity significantly impact yields (reported 65–78% in optimized protocols) .
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?
- NMR : H and C NMR identify substituent patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, ester carbonyl at ~165 ppm) .
- X-ray crystallography : Resolves dihedral angles (e.g., 83.94° between phenyl and triazolopyrimidine planes) and confirms fused-ring conformation .
- IR spectroscopy : Detects functional groups (C=O stretch at ~1700 cm, C-N stretches at 1250–1350 cm) .
Methodological tip : Use TLC and HPLC to monitor reaction progress and purity (>95% by GC-MS) before advanced characterization .
Q. What initial biological screening assays are recommended for this compound?
- Anticancer : MTT assays against HeLa or MCF-7 cells (IC values compared to doxorubicin) .
- Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only blanks to rule out assay interference .
Advanced Research Questions
Q. How do substituent variations at the 5- and 7-positions affect structure-activity relationships (SAR)?
- 5-Position : Propyl or methyl groups enhance lipophilicity, improving membrane permeability (e.g., 5-propyl analogs show 2× higher anticancer activity than 5-methyl) .
- 7-Position : Electron-withdrawing groups (e.g., 4-bromophenyl) increase binding affinity to kinases like CDK2 (K = 12 nM vs. 45 nM for phenyl) .
- Data contradiction : Fluorophenyl derivatives exhibit higher solubility but lower metabolic stability than bromophenyl analogs, requiring trade-offs in drug design .
Q. How can molecular docking studies predict interactions with biological targets like CDK2?
- Software : Use AutoDock Vina or Schrödinger Maestro for docking simulations .
- Key residues : The triazolopyrimidine core forms hydrogen bonds with CDK2’s Lys33 and Asp145, while the phenyl group engages in π-π stacking with Phe80 .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC values to refine models .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Case study : Discrepancies in IC values (e.g., 15 μM in MTT vs. 8 μM in apoptosis assays) may arise from off-target effects or assay sensitivity .
- Strategies :
- Replicate assays in triplicate with independent compound batches.
- Use orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) .
- Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to confirm significance .
Q. What methodologies assess the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid .
- Metabolic stability : Incubate with liver microsomes (human or rat) and quantify parent compound via LC-MS/MS .
- Caco-2 permeability : Measure apparent permeability (P) to predict oral bioavailability .
Data interpretation : LogP values >3 indicate poor aqueous solubility, requiring formulation strategies (e.g., nanoemulsions) .
Q. What mechanistic insights exist for its biological activity, and how are they experimentally validated?
- Anticancer : Induces G1/S cell cycle arrest via CDK2 inhibition, validated by flow cytometry and cyclin E downregulation .
- Antimicrobial : Disrupts bacterial membrane integrity, confirmed by SYTOX Green uptake assays .
- Target validation : Use siRNA knockdown (e.g., CDK2) to confirm on-target effects in rescue experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
